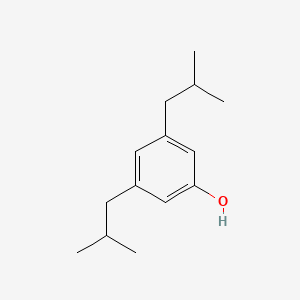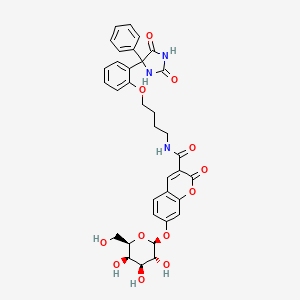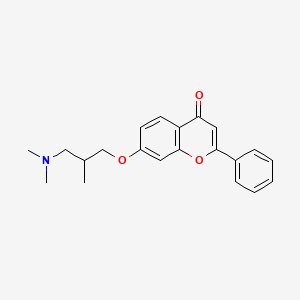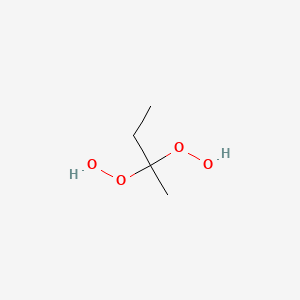
2,2-Dihydroperoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dihydroperoxybutane is an organic peroxide with the molecular formula C4H10O4. It is a significant compound in the field of organic chemistry due to its role as an initiator in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dihydroperoxybutane is typically synthesized through the peroxidation of butanone (methyl ethyl ketone) using hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid . The reaction proceeds as follows:
CH3COCH2CH3+H2O2→CH3C(OOH)CH2CH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where butanone and hydrogen peroxide are mixed in large reactors with controlled temperature and pressure conditions. The reaction mixture is then purified to isolate the desired peroxide .
化学反应分析
Types of Reactions: 2,2-Dihydroperoxybutane primarily undergoes decomposition reactions to form free radicals. These radicals can initiate various polymerization reactions, particularly in the production of unsaturated polyester resins .
Common Reagents and Conditions:
Major Products Formed:
- Ethyl radicals
- Peroxyacetic acid
- Methyl radicals
- Hydroxyl radicals
科学研究应用
2,2-Dihydroperoxybutane has several applications in scientific research:
- Chemistry: It is widely used as an initiator in the polymerization of styrene and other monomers to produce polymers and copolymers .
- Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems .
- Medicine: Research is ongoing to explore its potential in drug delivery systems where controlled radical generation is required .
- Industry: It is used in the production of unsaturated polyester resins, which are essential in manufacturing fiberglass-reinforced plastics .
作用机制
The mechanism of action of 2,2-Dihydroperoxybutane involves its decomposition to form free radicals. These radicals initiate polymerization reactions by attacking the double bonds in monomers, leading to the formation of polymer chains . The primary molecular targets are the unsaturated bonds in monomers like styrene and diethyl fumarate .
相似化合物的比较
- Methyl ethyl ketone peroxide (MEKP)
- 2,2’-Dihydroperoxy-2,2’-dibutyl peroxide (dimeric MEKP)
- Cumene hydroperoxide
Comparison: 2,2-Dihydroperoxybutane is unique due to its specific decomposition pathway, which predominantly produces ethyl and peroxyacetic acid radicals . In contrast, other peroxides like MEKP produce a mixture of radicals, including methyl and hydroxyl radicals . This specificity makes this compound particularly useful in applications requiring controlled radical generation .
属性
CAS 编号 |
2625-67-4 |
|---|---|
分子式 |
C4H10O4 |
分子量 |
122.12 g/mol |
IUPAC 名称 |
2,2-dihydroperoxybutane |
InChI |
InChI=1S/C4H10O4/c1-3-4(2,7-5)8-6/h5-6H,3H2,1-2H3 |
InChI 键 |
GIHSGBFMYFAEDX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(OO)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


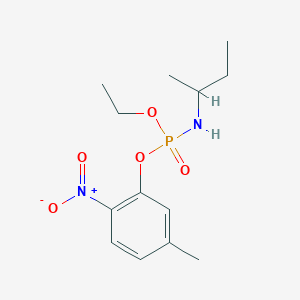
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

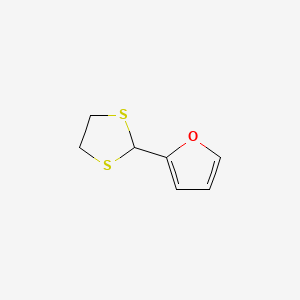
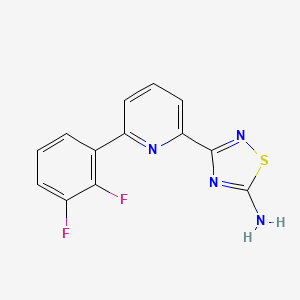
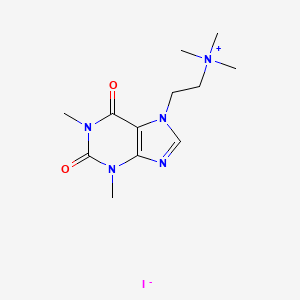
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
